molecular formula C20H24N2O5S B3580893 4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide

4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide

Cat. No.: B3580893
M. Wt: 404.5 g/mol
InChI Key: ZGHUKDZZWMSSMY-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxy group, a morpholine ring, and a benzenesulfonamide moiety

Properties

IUPAC Name

4-ethoxy-N-(2-morpholin-4-yl-2-oxoethyl)-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-2-27-18-8-10-19(11-9-18)28(24,25)22(17-6-4-3-5-7-17)16-20(23)21-12-14-26-15-13-21/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHUKDZZWMSSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where ethanol reacts with a suitable precursor under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is incorporated via a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.

    Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group is introduced through a sulfonation reaction, where a benzene derivative reacts with sulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxy or morpholine groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide can be compared with other similar compounds, such as:

Biological Activity

4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a morpholine moiety, which is commonly associated with various pharmacological effects.

  • Molecular Formula : C22H28N2O4S
  • Molecular Weight : 416.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Sulfonamides are known for their antibacterial properties, which arise from their interference with bacterial folic acid synthesis. Additionally, the morpholine ring may enhance binding affinity to various biological targets, potentially influencing neurotransmitter systems or enzyme activities.

Biological Activities

  • Antimicrobial Activity :
    • Sulfonamides are traditionally recognized for their antibacterial properties. The presence of the sulfonamide group in this compound suggests similar activity against a range of bacterial strains.
  • Enzyme Inhibition :
    • The compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target in neurodegenerative diseases like Alzheimer's.
  • Anti-inflammatory Effects :
    • Some studies indicate that sulfonamide derivatives can possess anti-inflammatory properties, potentially through modulation of inflammatory mediators.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntimicrobialInhibition of bacterial growth
AChE InhibitionPotential for neuroprotective effects
Anti-inflammatoryModulation of cytokine production

Case Study: Neuroprotective Potential

A study investigated the effects of similar morpholine-containing compounds on neurodegenerative models. The findings suggested that these compounds could protect against neuronal death induced by oxidative stress, likely through AChE inhibition and antioxidant activity.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with morpholine derivatives under basic conditions. The resulting product can be further modified to enhance biological activity or reduce toxicity.

Synthetic Route Example:

  • Starting Materials :
    • 4-Ethoxybenzenesulfonyl chloride
    • Morpholine
    • Base (e.g., triethylamine)
  • Reaction Conditions :
    • Solvent: Dichloromethane
    • Temperature: Room temperature or slightly elevated
  • Purification :
    • Recrystallization or chromatography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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